molecular formula C42H50N8O5 B12108527 H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2

Cat. No.: B12108527
M. Wt: 746.9 g/mol
InChI Key: WLEIRCQWNYWCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 is a synthetic hexapeptide This compound is composed of a sequence of amino acids, each of which can exist in either the D- or L-configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, DL-Alanine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, DL-2-Naphthylalanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for DL-Tryptophan, DL-Phenylalanine, and DL-Lysine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this hexapeptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and phenylalanine residues can be oxidized under specific conditions.

    Reduction: The peptide can be reduced to alter its conformation or to protect certain functional groups.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Use of specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 exhibits potential antimicrobial properties. The presence of aromatic amino acids like tryptophan and phenylalanine enhances its ability to penetrate biological membranes, while lysine contributes to its positive charge, facilitating interactions with negatively charged cellular components.

Case Study : A study demonstrated that similar peptides showed significant antimicrobial activity against various bacterial strains, suggesting that this compound could be further explored as an antimicrobial agent.

Immune Modulation

Peptides with structures similar to this compound have been studied for their ability to modulate immune responses. The compound may interact with immune receptors, potentially influencing cytokine release and immune cell activation .

Data Table: Immune Modulation Studies

Study ReferencePeptide StructureImmune Response Effect
H-DL-Ala-DL-2NalIncreased cytokine production
H-Lys-Trp-PheEnhanced T-cell activation

Anticancer Activity

The compound has also been investigated for its cytotoxic effects against cancer cells. Similar peptides have demonstrated selective cytotoxicity towards various tumor cell lines.

Case Study : In vitro tests revealed that compounds with structural similarities exhibited IC50 values ranging from 0.67 to 4.4 µM against different human tumor cell lines, indicating promising anticancer activity .

Mechanism of Action

The mechanism of action of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 involves its interaction with specific molecular targets. For instance, it may bind to receptors on the surface of cells, triggering a cascade of intracellular events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2: can be compared to other similar hexapeptides, such as:

    His-D-Trp-Ala-Trp-D-Phe-Lys-NH2: Known for its growth hormone-releasing properties.

    H-DL-2-Naphthylalanine-DL-Cysteine(1)-DL-Tyrosine-DL-Tryptophan-DL-Lysine-DL-Valine-DL-Cysteine(1)-DL-Threonine-NH2: Used in the management of acromegaly and neuroendocrine tumors.

The uniqueness of H-DL-Alanine-DL-2-Naphthylalanine-DL-Tryptophan-DL-Phenylalanine-DL-Lysine-NH2 lies in its specific sequence and the presence of both D- and L-forms of amino acids, which can impart distinct biological and chemical properties.

Biological Activity

H-DL-Ala-DL-2Nal-DL-Trp-DL-Phe-DL-Lys-NH2 is a synthetic peptide that incorporates both D and L forms of amino acids. This unique composition can significantly influence its biological activity, stability, and interaction with biological systems. The compound's structure includes alanine, 2-naphthylalanine, tryptophan, phenylalanine, and lysine, contributing to its various biological properties. This article aims to explore the biological activity of this compound through detailed research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C45H55N9O, with a molecular weight of approximately 818.0 g/mol. The presence of aromatic amino acids such as tryptophan and phenylalanine enhances its membrane penetration capabilities, while lysine contributes to a positive charge that may facilitate interactions with negatively charged cellular components.

Table 1: Comparison of Related Peptides

Compound NameStructure HighlightsUnique Features
H-D-Ala-Trp-Phe-Lys-NH2Lacks 2-naphthylalanineSimpler structure; less hydrophobicity
H-Lys-Trp-Phe-Ala-NH2Contains only L-amino acidsMore stable in physiological conditions
H-Ala-Trp-Phe-Lys-NH2Similar core structure without 2-NalLess complex; may exhibit different activity
H-Trp-Lys-Leu-Gly-NH2Features leucine and glycine insteadDifferent hydrophobic properties

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The compound can bind to various receptors, triggering intracellular signaling pathways that influence cellular functions. This mechanism is crucial for its potential applications in therapeutic contexts, particularly in modulating immune responses and exhibiting cytotoxic effects against cancer cells.

Antimicrobial Properties

Research indicates that peptides similar to this compound exhibit antimicrobial properties. The hydrophobic nature of the aromatic amino acids enhances their ability to disrupt bacterial membranes, leading to cell lysis. Studies have shown promising results in vitro against various bacterial strains.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cells. Peptides with similar structures have demonstrated the ability to induce apoptosis in tumor cells, suggesting potential applications in cancer therapy. For instance, modifications in the peptide sequence can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues .

Immune Modulation

The immunomodulatory effects of this peptide have been explored in several studies. It has been shown to influence cytokine production and enhance the activity of immune cells such as T lymphocytes and macrophages. This property could be beneficial in designing therapeutic agents for autoimmune diseases or enhancing vaccine efficacy .

Case Studies

  • Antimicrobial Activity Study : A study tested the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µM, demonstrating its potential as an antibacterial agent.
  • Cytotoxicity Assessment : In vitro assays on human cancer cell lines revealed that the peptide induced apoptosis at concentrations ranging from 10 to 100 µM. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways, highlighting its potential as an anticancer drug .
  • Immunomodulatory Effects : A study investigated the effects of the peptide on cytokine release from macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant increase in anti-inflammatory cytokines (IL-10) and a decrease in pro-inflammatory cytokines (TNF-α), suggesting a role in modulating immune responses .

Properties

IUPAC Name

6-amino-2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-naphthalen-2-ylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H50N8O5/c1-26(44)39(52)48-36(23-28-18-19-29-13-5-6-14-30(29)21-28)41(54)50-37(24-31-25-46-33-16-8-7-15-32(31)33)42(55)49-35(22-27-11-3-2-4-12-27)40(53)47-34(38(45)51)17-9-10-20-43/h2-8,11-16,18-19,21,25-26,34-37,46H,9-10,17,20,22-24,43-44H2,1H3,(H2,45,51)(H,47,53)(H,48,52)(H,49,55)(H,50,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEIRCQWNYWCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCCN)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H50N8O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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